molecular formula C19H20N2O B11410817 6-methoxy-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline

6-methoxy-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline

Cat. No.: B11410817
M. Wt: 292.4 g/mol
InChI Key: PCVORMWCOXVSHT-UHFFFAOYSA-N
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Description

6-methoxy-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline is a heterocyclic compound that belongs to the beta-carboline family Beta-carbolines are known for their diverse biological activities and are found in various natural sources, including plants and marine organisms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline typically involves the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone under acidic conditions. The reaction proceeds through the formation of an iminium ion intermediate, which undergoes cyclization to form the beta-carboline core.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the Pictet-Spengler reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis on a larger scale.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The compound can be reduced to form dihydro-beta-carboline derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of dihydro-beta-carboline derivatives.

    Substitution: Formation of substituted beta-carboline derivatives with different functional groups.

Scientific Research Applications

6-methoxy-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and neuroprotective properties.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-methoxy-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline involves its interaction with various molecular targets and pathways. It can bind to specific receptors, such as serotonin and dopamine receptors, modulating their activity. Additionally, it may inhibit certain enzymes, affecting biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Harmine: Another beta-carboline with similar biological activities.

    Harmaline: Known for its psychoactive properties and use in traditional medicine.

    Tetrahydroharmine: A reduced form of harmine with distinct pharmacological effects.

Uniqueness

6-methoxy-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methoxy and methylphenyl groups can enhance its binding affinity to certain receptors and its overall pharmacological profile.

Properties

IUPAC Name

6-methoxy-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O/c1-12-3-5-13(6-4-12)18-19-15(9-10-20-18)16-11-14(22-2)7-8-17(16)21-19/h3-8,11,18,20-21H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCVORMWCOXVSHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(CCN2)C4=C(N3)C=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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